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Compound of Interest

Compound Name: Tributyl(iodomethyl)stannane

Cat. No.: B1310542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tributyl(iodomethyl)stannane,

focusing on its role as a versatile hydroxymethyl anion equivalent in organic synthesis. Detailed

experimental protocols, reaction data, and mechanistic diagrams are presented to facilitate its

application in research and development, particularly within the pharmaceutical industry.

Introduction
Tributyl(iodomethyl)stannane is a valuable organotin reagent that serves as a stable and

accessible precursor to a hydroxymethyl anion equivalent. While organotin compounds can

present challenges in product purification due to residual tin byproducts, their use is often

justified by the mild reaction conditions and high functional group tolerance they afford.[1]

Tributyl(iodomethyl)stannane is an air- and moisture-stable compound, making it a

convenient reagent for introducing a hydroxymethyl moiety into various organic molecules.[1][2]

Its utility lies in its ability to generate a highly reactive nucleophile upon transmetallation, which

can then react with a range of electrophiles.

A closely related and well-documented hydroxymethyl anion equivalent is

tributyl[(methoxymethoxy)methyl]stannane.[3][4][5] This reagent, upon treatment with

butyllithium, generates an α-alkoxymethyllithium species that readily adds to carbonyl

compounds.[3][4] Subsequent deprotection of the methoxymethyl (MOM) ether yields the
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desired 1,2-diol. The reactivity profile of tributyl(iodomethyl)stannane is analogous,

proceeding through a tin-lithium exchange to generate a nucleophilic species capable of

hydroxymethylation.

Applications in Organic Synthesis
The primary application of tributyl(iodomethyl)stannane as a hydroxymethyl anion equivalent

involves a two-step process:

Transmetallation: The carbon-tin bond is cleaved by a strong base, typically an organolithium

reagent like n-butyllithium, to generate a highly nucleophilic α-lithiomethyl species.

Nucleophilic Addition: The resulting organolithium reagent reacts with an electrophile, such

as an aldehyde or ketone, to form a new carbon-carbon bond, introducing the masked

hydroxymethyl group.

This methodology is particularly useful for the synthesis of complex molecules, including

functionalized heterocycles, which are prevalent scaffolds in medicinal chemistry. For instance,

tributyl(iodomethyl)stannane is a key reagent in the Stannylamine Protocol (SnAP) for the

preparation of C-substituted morpholines from aldehydes.[6]

Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and application of

tributyl(iodomethyl)stannane and related compounds.

Table 1: Synthesis of Tributyl(chloromethyl)stannane and Tributyl(iodomethyl)stannane
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Step Product
Starting
Materials

Reagents Solvent Yield
Referenc
e

A

Tributyl(chl

oromethyl)

stannane

Tributyltin

hydride,

Paraformal

dehyde

n-BuLi,

Diisopropyl

amine,

Methanesu

lfonyl

chloride

THF 69-73% [1][2]

B

Tributyl(iod

omethyl)st

annane

Tributyl(chl

oromethyl)

stannane

Sodium

iodide
Acetone 95-99% [1][2]

Table 2: Application in the Synthesis of a C-Substituted Morpholine Precursor

Reactant Product Reagents Solvent Yield Reference

DL-Alaninol

2-methyl-3-

((tributylstann

yl)methyl)mor

pholine

Sodium

hydride,

Tributyl(iodo

methyl)stann

ane

THF, DMF 78% [6]

Experimental Protocols
Protocol 1: Preparation of Tributyl(iodomethyl)stannane[1][2]

This two-step procedure details the synthesis of tributyl(iodomethyl)stannane from tributyltin

hydride.

A. Tributyl(chloromethyl)stannane

To an oven-dried 500-mL flask under a nitrogen atmosphere, add anhydrous THF (150 mL)

and diisopropylamine (10.6 mL, 75.6 mmol).

Cool the flask to 0-5 °C in an ice bath.
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Slowly add n-butyllithium (47.8 mL of a 1.6 M solution in hexanes, 75.6 mmol) dropwise over

25 minutes.

Stir the resulting solution at 0-5 °C for 30 minutes.

Add tributyltin hydride (18.5 mL, 68.7 mmol) dropwise over 15 minutes.

Stir for an additional 30 minutes at 0-5 °C.

Add paraformaldehyde (2.30 g, 76.6 mmol) in one portion and remove the ice bath.

Stir the suspension at room temperature for 3 hours.

Cool the reaction mixture in a dry ice-acetone bath for 30 minutes.

Add methanesulfonyl chloride (6.40 mL, 82.7 mmol) dropwise over 10 minutes.

Remove the cooling bath and stir at room temperature for 10 hours.

Quench the reaction with water (100 mL) and extract with hexanes (3 x 60 mL).

Wash the combined organic layers with saturated NaCl solution, dry over anhydrous MgSO₄,

filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (hexanes) to afford

tributyl(chloromethyl)stannane as a colorless oil.

B. Tributyl(iodomethyl)stannane

In a 500-mL flask, dissolve tributyl(chloromethyl)stannane (10.5 g, 30.9 mmol) in acetone

(125 mL).

Add sodium iodide (9.50 g, 63.4 mmol) in one portion.

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

After completion, remove the acetone under reduced pressure.

Partition the residue between hexanes and water.
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Wash the organic layer with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and

concentrate to yield tributyl(iodomethyl)stannane as a colorless oil. This product is often

used without further purification.

Protocol 2: Hydroxymethylation of an Aldehyde (General Procedure)

This protocol provides a general method for the hydroxymethylation of aldehydes using

tributyl(iodomethyl)stannane as a hydroxymethyl anion equivalent, drawing analogy from the

well-established reactivity of similar organostannanes.

Dissolve tributyl(iodomethyl)stannane (1.1 equiv) in anhydrous THF under a nitrogen

atmosphere and cool to -78 °C.

Slowly add n-butyllithium (1.05 equiv) and stir the solution at -78 °C for 1 hour to generate

the tributyl(lithiomethyl)stannane intermediate.

Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete

consumption of the aldehyde.

Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

Allow the mixture to warm to room temperature and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 1,2-

diol product.

Diagrams
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Transmetallation

Nucleophilic Addition

Bu₃SnCH₂I
Bu₃SnCH₂Li

+ n-BuLi

n-BuLi

BuI

RCHO

Reacts with Electrophile

RCH(O⁻Li⁺)CH₂SnBu₃
+ Bu₃SnCH₂Li

RCH(OH)CH₂OH

H₂O Workup

Bu₃SnCH₂Li
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Start: Tributyl(iodomethyl)stannane & Aldehyde/Ketone

1. Transmetallation with n-BuLi in THF at -78°C

2. Addition of Electrophile (Aldehyde/Ketone)

3. Quench with Saturated aq. NH₄Cl

4. Aqueous Workup and Extraction

5. Column Chromatography

Final Product: 1,2-Diol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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